molecular formula C29H24N4O2S B5500357 (2Z)-2-{[3-(4-ISOPROPOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}[1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-3(2H)-ONE

(2Z)-2-{[3-(4-ISOPROPOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}[1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-3(2H)-ONE

Cat. No.: B5500357
M. Wt: 492.6 g/mol
InChI Key: NIANCPAEBKDYTH-QQXSKIMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-{[3-(4-ISOPROPOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}[1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a thiazole ring, and a benzimidazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[3-(4-ISOPROPOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}[1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-3(2H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to condensation reactions under controlled conditions. Common reagents used in these synthetic routes include aldehydes, amines, and thioamides, which react under acidic or basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[3-(4-ISOPROPOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}[1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-3(2H)-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation with high efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (2Z)-2-{[3-(4-ISOPROPOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}[1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-3(2H)-ONE is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate specific biological pathways makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it valuable in the production of high-performance materials and in catalysis.

Mechanism of Action

The mechanism of action of (2Z)-2-{[3-(4-ISOPROPOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}[1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-3(2H)-ONE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-2-{[3-(4-ISOPROPOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}[1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-3(2H)-ONE lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows for diverse chemical reactivity and potential biological activity, setting it apart from simpler compounds.

Properties

IUPAC Name

(2Z)-2-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O2S/c1-18(2)35-25-14-13-20(15-19(25)3)27-21(17-32(31-27)22-9-5-4-6-10-22)16-26-28(34)33-24-12-8-7-11-23(24)30-29(33)36-26/h4-18H,1-3H3/b26-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIANCPAEBKDYTH-QQXSKIMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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